Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate
Overview
Description
Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate is a complex organic compound with a unique structure that includes a benzyl group, a methoxypropyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be added via a nucleophilic substitution reaction, where 3-methoxypropylamine reacts with an appropriate electrophile.
Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of an isocyanate with an alcohol or amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1S,2S)-1-[[(3-hydroxypropyl)amino]carbonyl]-2-methylbutylcarbamate
- Benzyl (1S,2S)-1-[[(3-ethoxypropyl)amino]carbonyl]-2-methylbutylcarbamate
- Benzyl (1S,2S)-1-[[(3-propyl)amino]carbonyl]-2-methylbutylcarbamate
Uniqueness
Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
Properties
IUPAC Name |
benzyl N-[(2S,3S)-1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-4-14(2)16(17(21)19-11-8-12-23-3)20-18(22)24-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,4,8,11-13H2,1-3H3,(H,19,21)(H,20,22)/t14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGUHLDCOBIDKV-HOCLYGCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111243 | |
Record name | Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423037-42-6 | |
Record name | Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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